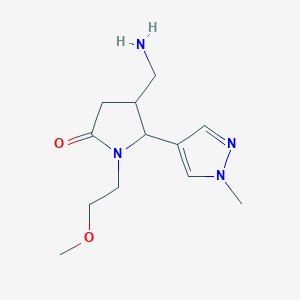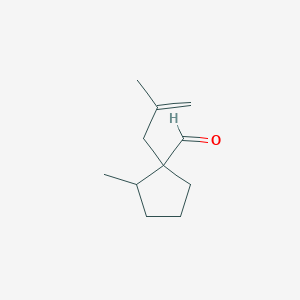
1-(2-Methyl-1,3-thiazol-4-yl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methyl-1,3-thiazol-4-yl)ethane-1,2-diamine is a chemical compound with the molecular formula C6H11N3S It is known for its unique structure, which includes a thiazole ring—a five-membered ring containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-1,3-thiazol-4-yl)ethane-1,2-diamine typically involves the reaction of 2-methylthiazole with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Methyl-1,3-thiazol-4-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives .
Wissenschaftliche Forschungsanwendungen
1-(2-Methyl-1,3-thiazol-4-yl)ethane-1,2-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 1-(2-Methyl-1,3-thiazol-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Methyl-1,3-thiazol-4-yl)ethanamine: Similar in structure but lacks the additional amine group.
2-Methylthiazole: The parent compound without the ethane-1,2-diamine moiety.
Thiazole derivatives: Various derivatives with different substituents on the thiazole ring.
Uniqueness
1-(2-Methyl-1,3-thiazol-4-yl)ethane-1,2-diamine is unique due to its specific combination of a thiazole ring and an ethane-1,2-diamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in scientific research .
Eigenschaften
Molekularformel |
C6H11N3S |
|---|---|
Molekulargewicht |
157.24 g/mol |
IUPAC-Name |
1-(2-methyl-1,3-thiazol-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C6H11N3S/c1-4-9-6(3-10-4)5(8)2-7/h3,5H,2,7-8H2,1H3 |
InChI-Schlüssel |
UZNHKDKVSKTIHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CS1)C(CN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


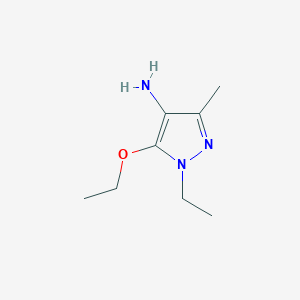
![4H,5H,6H,7H,8H-Cyclohepta[c]furan-1-carboxylic acid](/img/structure/B13308912.png)
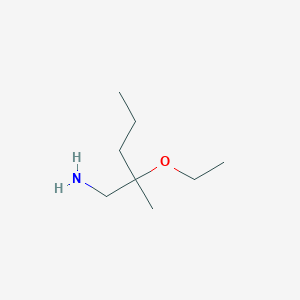
![2-{4-[(2,2-Dimethylpropyl)amino]phenyl}ethan-1-ol](/img/structure/B13308919.png)
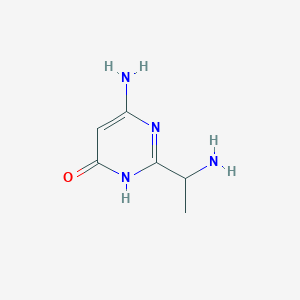
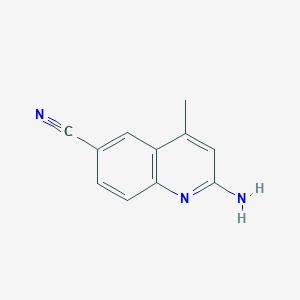
![4-Amino-2-chloro-N-[3-(diethylamino)propyl]benzamide](/img/structure/B13308947.png)

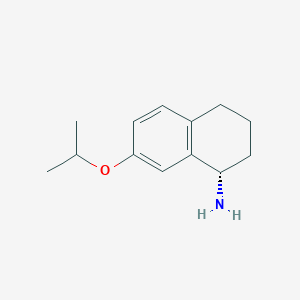
![1-{[(3-Bromo-4-fluorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13308974.png)

![5-[(2-Methylpropyl)amino]pyridine-2-carbonitrile](/img/structure/B13308981.png)
